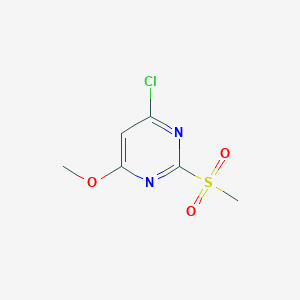

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

Overview

Description

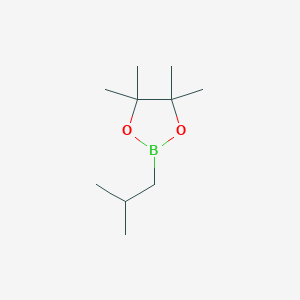

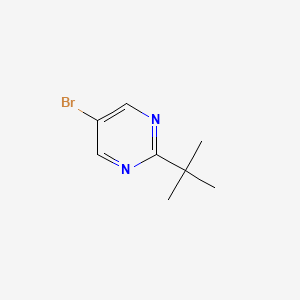

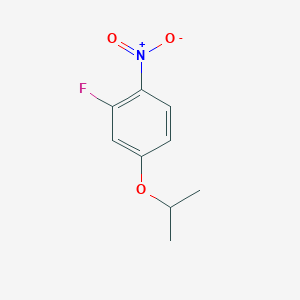

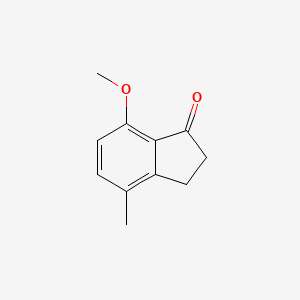

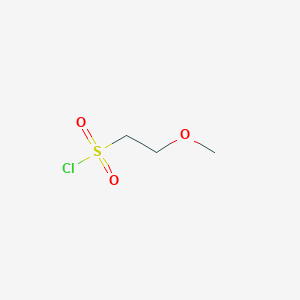

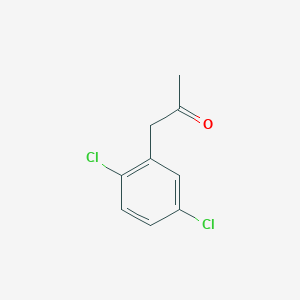

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine is a chemical compound that belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with a chloro group, a methoxy group, and a methylsulfonyl group. This compound is an intermediate that can be used in the synthesis of various derivatives with potential applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those related to 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine, involves several steps such as cyclization, methylation, chlorination, methoxylation, and oxidation . For instance, a three-step synthesis of a dimethyl variant of the compound was reported with an overall yield of 75%, starting from acetylacetone and thiourea, followed by methylation and oxidation . Another synthesis approach for a dimethoxy variant reported a total yield of 58.1% with a purity of 98.6% . These methods highlight the versatility and efficiency of the synthetic routes for pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is confirmed using spectroscopic methods such as UV and NMR spectroscopy . Issues of tautomerism and the reactivity of various substituents on the pyrimidine ring are also discussed in the literature . The crystal structures of related compounds have been reported, providing insights into the arrangement of atoms and the geometry of the pyrimidine derivatives .

Chemical Reactions Analysis

Chemoselective reactions of pyrimidine derivatives with amines have been described, where the selectivity of the reaction depends on the nature of the amine and the presence of weak bases . The reactivity of the methylsulfinyl and methylsulfonyl groups towards nucleophiles has been investigated, leading to the synthesis of new pyrimidine derivatives . These studies provide a foundation for understanding the chemical behavior of 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. The solvates of isomeric pyrimidine compounds exhibit different hydrogen-bonded structures, which are determined by the conformation of the substituents and the role of solvent molecules . The herbicidal activity of certain pyrimidine derivatives has been examined, demonstrating the biological relevance of these compounds . Additionally, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine as a new intermediate highlights the importance of optimizing reaction conditions to achieve high yields and purity .

Scientific Research Applications

Synthesis and Antiviral Activity

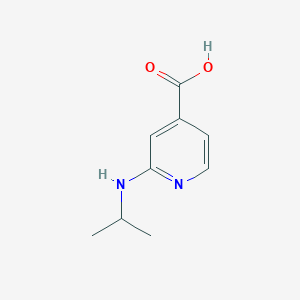

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine is used in the synthesis of various pyrimidine derivatives with potential antiviral activities. For instance, derivatives of this compound have been synthesized and tested for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although the results indicated only slight activity and cytotoxicity. The most active compounds were slightly more effective against HCMV than acyclovir but were inactive against HSV-1. However, due to the lack of separation between activity and cytotoxicity, these compounds were not considered for further study (Saxena et al., 1988).

Synthesis of Pyrimidine Derivatives

The compound is also involved in the synthesis of new pyrimidine derivatives, as shown in various studies. This includes the preparation of derivatives containing various substituents like chloro, methoxy, ethoxy, and phenoxy groups. Such derivatives have been synthesized from 2-amino-4-chloro-5-methylsulfonylpyrimidine derivatives, showcasing the versatility of 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine in synthesizing a range of chemical compounds with potential biological applications (Kim et al., 1996).

Herbicidal Activity

In the realm of agriculture, derivatives of 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine have shown herbicidal activity. For instance, specific derivatives have been tested and exhibited good activities against certain plants like Brassica napus at specific concentrations, highlighting the compound's potential utility in weed control and agricultural applications (Li Gong-chun, 2011).

Environmental Degradation by Microorganisms

In environmental science, research has explored the degradation of derivatives ofthis compound, like chlorimuron-ethyl, by microorganisms such as Aspergillus niger. This fungus can survive in minimal broth containing chlorimuron at high concentrations and degrades the herbicide to harvest energy. This degradation occurs through two major routes, leading to the formation of various metabolites. This process demonstrates the ecological significance and potential environmental impact of 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine and its derivatives (Sharma et al., 2012).

Development of Antiretroviral Agents

In medicinal chemistry, derivatives of 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine have been synthesized for potential use as antiretroviral agents. Compounds synthesized from 2,4-diamino-6-hydroxypyrimidines substituted at position 5 have shown marked inhibitory activity against retrovirus replication in cell culture. Some derivatives exhibited potent activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting the compound's potential in developing new antiretroviral drugs (Hocková et al., 2003).

Chemoselective Reactions

Chemoselective reactions involving 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine have been described, showcasing its use in synthetic chemistry. In these reactions, various amines and their derivatives selectively displace different groups in the presence of weak bases, demonstrating the compound's utility in the selective synthesis of diverse chemical structures (Baiazitov et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name |

4-chloro-6-methoxy-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S/c1-12-5-3-4(7)8-6(9-5)13(2,10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNJKRNLPLOTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)S(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547800 | |

| Record name | 4-Chloro-2-(methanesulfonyl)-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine | |

CAS RN |

89466-55-7 | |

| Record name | 4-Chloro-2-(methanesulfonyl)-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)